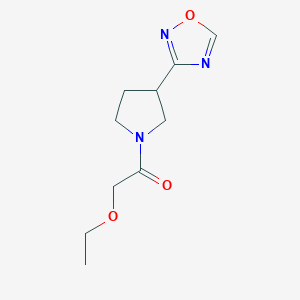
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone” contains several functional groups including an oxadiazole ring, a pyrrolidine ring, and an ethoxyethanone group. The oxadiazole ring is a five-membered heterocyclic ring containing three atoms of carbon and two atoms of nitrogen . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The ethoxyethanone group consists of a ketone functional group attached to an ethoxy group.
Scientific Research Applications
Synthesis and Chemical Reactivity
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone is a compound that can be synthesized through various routes involving oxadiazole derivatives. Oxadiazoles, including 1,3,4-oxadiazoles, are known for their reactivity towards electrophilic reagents and have been utilized in the synthesis of diverse heterocyclic compounds. For instance, Elnagdi et al. (1988) described the preparation of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, showcasing the reactivity of oxadiazole derivatives towards electrophilic reagents, highlighting their significance in organic synthesis (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988).
Material Science Applications
In materials science, oxadiazole derivatives have been employed as key components in organic light-emitting diodes (OLEDs) due to their excellent electron-transporting properties. Wang et al. (2001) focused on the synthesis and structural analysis of a bis(1,3,4-oxadiazole) system, which was used to fabricate more efficient OLEDs, demonstrating the material's potential in enhancing device performance (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).
Biological Activities
While excluding specific information on drug use and side effects, it's worth noting that oxadiazole derivatives, including those related to this compound, have been explored for their potential in various biological applications. Research by Redda and Gangapuram (2007) on substituted 1,3,4-oxadiazolyl tetrahydropyridines highlighted the investigation into their anticancer activities, underscoring the significance of oxadiazole derivatives in medicinal chemistry (Redda & Gangapuram, 2007).
Future Directions
Oxadiazole and pyrrolidine derivatives have been studied for their potential biological activities . Therefore, future research on “1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-ethoxyethanone” could explore its potential biological activities and applications in fields such as medicinal chemistry and drug discovery .
Properties
IUPAC Name |
2-ethoxy-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-2-15-6-9(14)13-4-3-8(5-13)10-11-7-16-12-10/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGIYHKTAKNWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(C1)C2=NOC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2668168.png)
![4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2668169.png)
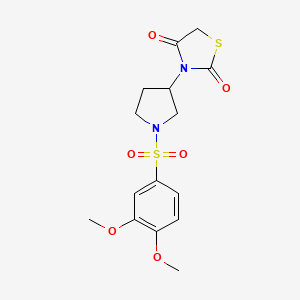
![2-[[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2668172.png)
![4-cyclopropyl-3-{1-[2-(1H-indol-1-yl)acetyl]piperidin-3-yl}-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2668174.png)
![4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2668175.png)
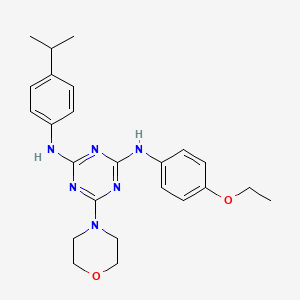
![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2668181.png)
![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide](/img/structure/B2668182.png)
![4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide](/img/structure/B2668184.png)
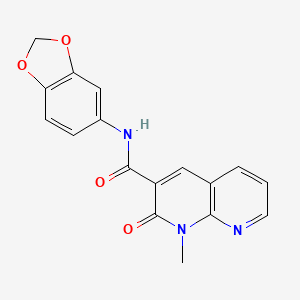
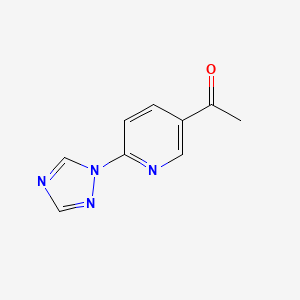
![3,5-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2668189.png)

